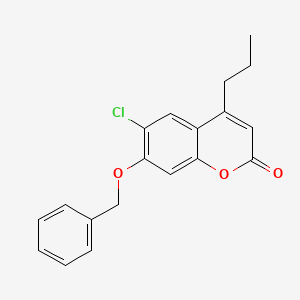
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one, also known as BCP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.
Mechanism of Action
The exact mechanism of action of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been found to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of antioxidant enzymes, such as HO-1 and Nrf2.
Biochemical and Physiological Effects:
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been shown to exhibit several biochemical and physiological effects in various experimental models. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has also been found to inhibit the proliferation and migration of cancer cells, as well as to induce apoptosis in cancer cells. In addition, 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been found to improve cognitive function and to protect against neurodegeneration in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is its relatively low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent. 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for the research on 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one. One possible direction is to investigate the potential of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the mechanisms underlying the neuroprotective effects of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one and to explore its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the development of novel formulations of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one with improved solubility and bioavailability may also be an interesting avenue for future research.
Synthesis Methods
The synthesis of 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one involves the reaction of 7-hydroxy-6-chloro-4-propyl-2H-chromen-2-one with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction yields 7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit anti-inflammatory, antioxidant, anticancer, and neuroprotective effects in several in vitro and in vivo studies.
properties
IUPAC Name |
6-chloro-7-phenylmethoxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-6-14-9-19(21)23-17-11-18(16(20)10-15(14)17)22-12-13-7-4-3-5-8-13/h3-5,7-11H,2,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUWKQQTCOGVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-chloro-4-propyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5802305.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)
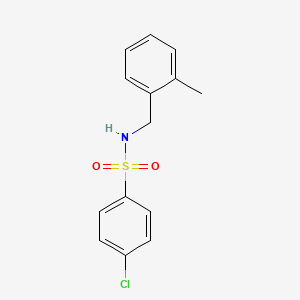
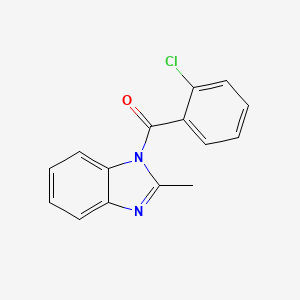
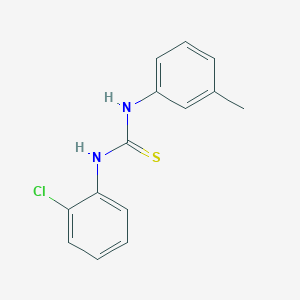
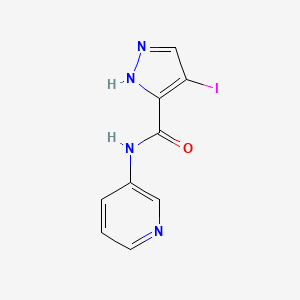
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)
